molecular formula C26H23NO3S2 B281362 2,4,5-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide

2,4,5-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide

Cat. No. B281362
M. Wt: 461.6 g/mol
InChI Key: QIXQPNNJVUITPP-SLEBQGDGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide, also known as TAK-733, is a small molecule inhibitor that has been developed as a potential anti-cancer drug. It has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

2,4,5-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide inhibits the activity of the MEK enzyme by binding to its active site and preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2,4,5-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to have a potent anti-cancer effect in preclinical studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce tumor regression in animal models of cancer. It has also been shown to have a favorable toxicity profile, with no significant adverse effects observed in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,4,5-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is its specificity for the MEK enzyme, which reduces the risk of off-target effects. It has also been shown to have a favorable toxicity profile, which makes it a promising candidate for clinical development. However, one of the limitations of 2,4,5-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the development of 2,4,5-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide. One area of research is the identification of biomarkers that can predict response to treatment with 2,4,5-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide. Another area of research is the development of combination therapies that can enhance the anti-cancer effect of 2,4,5-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide. Finally, there is a need for further clinical studies to evaluate the safety and efficacy of 2,4,5-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide in cancer patients.

Synthesis Methods

The synthesis of 2,4,5-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide involves several steps, including the condensation of 4-methylthiophenol with 2,4,5-trimethyl-1,2-dihydroquinoline-3-carbaldehyde, followed by the reaction of the resulting product with benzenesulfonyl chloride. The final step involves the reaction of the resulting compound with N-(3-aminopropyl)sulfonamide.

Scientific Research Applications

2,4,5-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the activity of the MEK enzyme, which is involved in the MAPK/ERK signaling pathway that regulates cell growth and survival. Inhibition of this pathway has been shown to be effective in treating various types of cancer, including melanoma, pancreatic cancer, and non-small cell lung cancer.

properties

Molecular Formula

C26H23NO3S2

Molecular Weight

461.6 g/mol

IUPAC Name

(NE)-2,4,5-trimethyl-N-[3-(4-methylphenyl)sulfanyl-4-oxonaphthalen-1-ylidene]benzenesulfonamide

InChI

InChI=1S/C26H23NO3S2/c1-16-9-11-20(12-10-16)31-24-15-23(21-7-5-6-8-22(21)26(24)28)27-32(29,30)25-14-18(3)17(2)13-19(25)4/h5-15H,1-4H3/b27-23+

InChI Key

QIXQPNNJVUITPP-SLEBQGDGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)SC2=C/C(=N\S(=O)(=O)C3=C(C=C(C(=C3)C)C)C)/C4=CC=CC=C4C2=O

SMILES

CC1=CC=C(C=C1)SC2=CC(=NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C)C4=CC=CC=C4C2=O

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC(=NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C)C4=CC=CC=C4C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.